ethyl 1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride
Overview
Description
Ethyl 1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C17H24Cl3NO4 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.077091 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 2,4-dichlorophenoxyacetic acid (2,4-d), is known to act as a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, which induces uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
Based on the mode of action of 2,4-d, it can be inferred that the compound likely affects the auxin signaling pathway, leading to uncontrolled growth and eventual death of susceptible plants .
Pharmacokinetics
2,4-d, a structurally similar compound, is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of the compound’s action is likely the induction of uncontrolled growth in susceptible plants, leading to their eventual death . This is based on the known effects of 2,4-D, a structurally similar compound .
Action Environment
The solubility and volatility of 2,4-d suggest that environmental factors such as temperature, humidity, and soil composition could potentially influence its action .
Properties
IUPAC Name |
ethyl 1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4.ClH/c1-2-23-17(22)12-5-7-20(8-6-12)10-14(21)11-24-16-4-3-13(18)9-15(16)19;/h3-4,9,12,14,21H,2,5-8,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLAUZLXHVFYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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